molecular formula C11H16FNO B13261236 1-(2-Amino-3-methylbutoxy)-4-fluorobenzene

1-(2-Amino-3-methylbutoxy)-4-fluorobenzene

Cat. No.: B13261236
M. Wt: 197.25 g/mol
InChI Key: DYZTXNQERNWDGQ-UHFFFAOYSA-N
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Description

1-(2-Amino-3-methylbutoxy)-4-fluorobenzene is an organic compound that features a benzene ring substituted with a fluorine atom and an amino-alkoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-methylbutoxy)-4-fluorobenzene typically involves the nucleophilic substitution reaction of 4-fluoronitrobenzene with 2-amino-3-methylbutanol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-methylbutoxy)-4-fluorobenzene undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

1-(2-Amino-3-methylbutoxy)-4-fluorobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-methylbutoxy)-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-3-methylbutoxy)-2,4-difluorobenzene: Similar structure with an additional fluorine atom, which may alter its chemical and biological properties.

    2-Amino-3-methylbutanol: Lacks the benzene ring and fluorine atom, resulting in different reactivity and applications.

    4-Fluoronitrobenzene: Precursor in the synthesis of 1-(2-Amino-3-methylbutoxy)-4-fluorobenzene, with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an amino-alkoxy group and a fluorine atom allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

1-(4-fluorophenoxy)-3-methylbutan-2-amine

InChI

InChI=1S/C11H16FNO/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10/h3-6,8,11H,7,13H2,1-2H3

InChI Key

DYZTXNQERNWDGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COC1=CC=C(C=C1)F)N

Origin of Product

United States

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